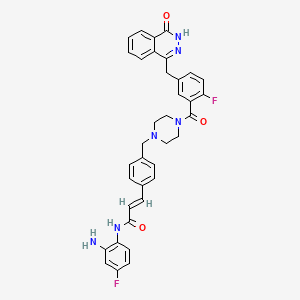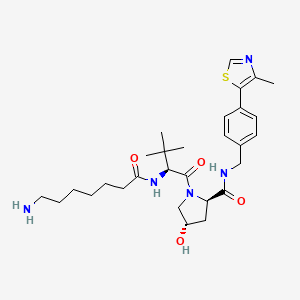
Ac-Ala-Met-Val-Ser-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ac-Ala-Met-Val-Ser-Ser-OH is a peptide consisting of the amino acids alanine, methionine, valine, serine, and serine, with an acetyl group at the N-terminus and a hydroxyl group at the C-terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ala-Met-Val-Ser-Ser-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and further purified.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines follow the same principles as SPPS but allow for higher throughput and consistency.
Chemical Reactions Analysis
Types of Reactions
Ac-Ala-Met-Val-Ser-Ser-OH: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Ac-Ala-Met-Val-Ser-Ser-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme substrates.
Medicine: Potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Ac-Ala-Met-Val-Ser-Ser-OH depends on its specific biological activity. For example, if it acts as an antimicrobial peptide, it may disrupt bacterial cell membranes, leading to cell lysis. The molecular targets and pathways involved can vary but often include interactions with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH: Another peptide with a similar sequence but additional amino acids.
Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: A peptide with a different sequence but similar structural features.
Uniqueness
Ac-Ala-Met-Val-Ser-Ser-OH: is unique due to its specific sequence and the presence of two serine residues, which can influence its biological activity and interactions. Its simplicity makes it a valuable model for studying peptide behavior and reactions.
Properties
Molecular Formula |
C21H37N5O9S |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C21H37N5O9S/c1-10(2)16(20(33)24-14(8-27)19(32)25-15(9-28)21(34)35)26-18(31)13(6-7-36-5)23-17(30)11(3)22-12(4)29/h10-11,13-16,27-28H,6-9H2,1-5H3,(H,22,29)(H,23,30)(H,24,33)(H,25,32)(H,26,31)(H,34,35)/t11-,13-,14-,15-,16-/m0/s1 |
InChI Key |
IATNOINKSSVNGI-YDMUCJKGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


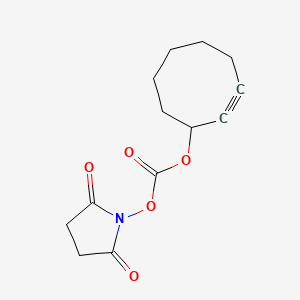
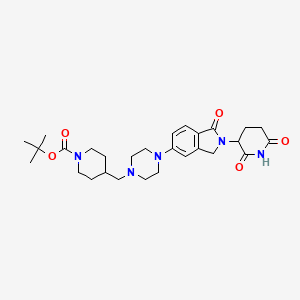
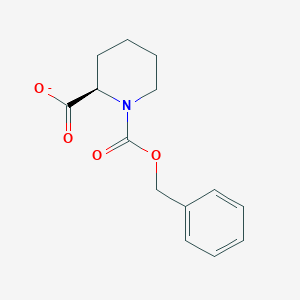

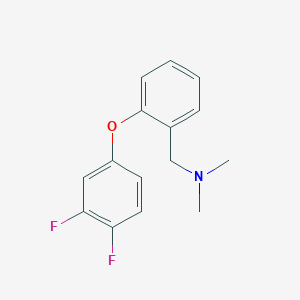
![6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one](/img/structure/B12367318.png)
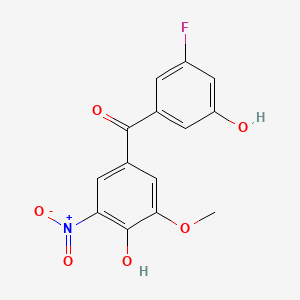
![N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide](/img/structure/B12367332.png)
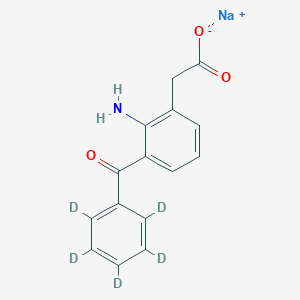
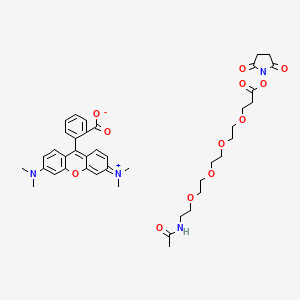
![N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine](/img/structure/B12367350.png)
